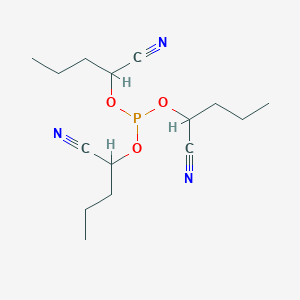
Tris(1-cyanobutyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1-cyanobutyl) phosphate: is an organophosphorus compound with the molecular formula C15H24N3O3P. It consists of three 1-cyanobutyl groups attached to a central phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-cyanobutyl) phosphate typically involves the reaction of 1-cyanobutanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3C4H9CN+POCl3→(C4H9CN)3PO+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Tris(1-cyanobutyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The cyanobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphates with higher oxidation states.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of substituted phosphates with different functional groups.
Scientific Research Applications
Chemistry: Tris(1-cyanobutyl) phosphate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. It is also used as a flame retardant in various materials.
Biology: In biological research, this compound is used as a tool to study enzyme mechanisms and protein interactions. It can act as an inhibitor for certain enzymes, providing insights into their function.
Industry: this compound is used in the production of flame-retardant materials, plasticizers, and other industrial chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Tris(1-cyanobutyl) phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Tris(2-chloroethyl) phosphate (TCEP): A widely used flame retardant with similar properties.
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): Another flame retardant with applications in various industries.
Tris(2-butoxyethyl) phosphate (TBEP): Used as a plasticizer and flame retardant.
Uniqueness: Tris(1-cyanobutyl) phosphate is unique due to its specific structure and the presence of cyanobutyl groups. This gives it distinct chemical and physical properties compared to other similar compounds. Its applications in both research and industry highlight its versatility and importance.
Properties
CAS No. |
73972-81-3 |
|---|---|
Molecular Formula |
C15H24N3O3P |
Molecular Weight |
325.34 g/mol |
IUPAC Name |
tris(1-cyanobutyl) phosphite |
InChI |
InChI=1S/C15H24N3O3P/c1-4-7-13(10-16)19-22(20-14(11-17)8-5-2)21-15(12-18)9-6-3/h13-15H,4-9H2,1-3H3 |
InChI Key |
PPRKBJMNDAJXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)OP(OC(CCC)C#N)OC(CCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















